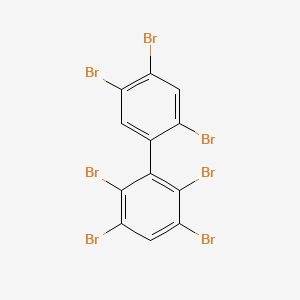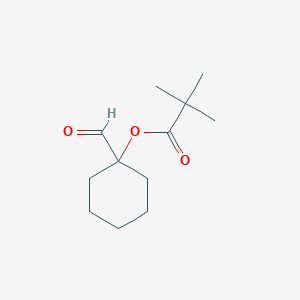
1-Formylcyclohexyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Formylcyclohexyl 2,2-dimethylpropanoate is an organic compound that features a cyclohexane ring substituted with a formyl group and a 2,2-dimethylpropanoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-formylcyclohexyl 2,2-dimethylpropanoate typically involves the esterification of 1-formylcyclohexanol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions: 1-Formylcyclohexyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions
Major Products Formed:
Oxidation: 1-Formylcyclohexyl 2,2-dimethylpropanoic acid
Reduction: 1-Hydroxycyclohexyl 2,2-dimethylpropanoate
Substitution: Various substituted esters depending on the nucleophile used
科学的研究の応用
1-Formylcyclohexyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-formylcyclohexyl 2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can modulate biological pathways and influence the compound’s activity.
類似化合物との比較
Cyclohexyl 2,2-dimethylpropanoate: Lacks the formyl group, resulting in different reactivity and applications.
1-Formylcyclohexanol: Contains a hydroxyl group instead of the ester, leading to different chemical properties and uses.
2,2-Dimethylpropanoic acid esters: Various esters with different substituents on the cyclohexane ring.
Uniqueness: 1-Formylcyclohexyl 2,2-dimethylpropanoate is unique due to the presence of both a formyl group and an ester group on the cyclohexane ring
特性
CAS番号 |
85664-65-9 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
(1-formylcyclohexyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H20O3/c1-11(2,3)10(14)15-12(9-13)7-5-4-6-8-12/h9H,4-8H2,1-3H3 |
InChIキー |
PCMITKHUQLSZQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC1(CCCCC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


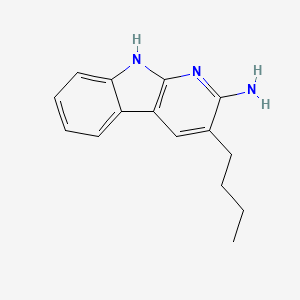
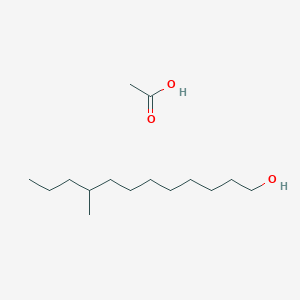
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
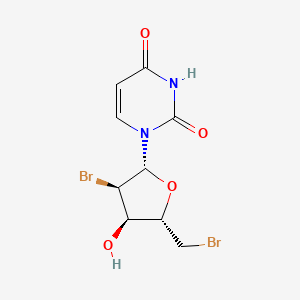
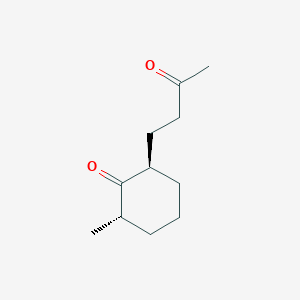
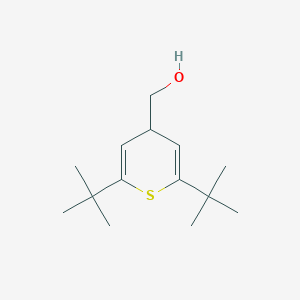
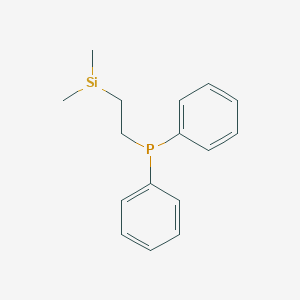
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
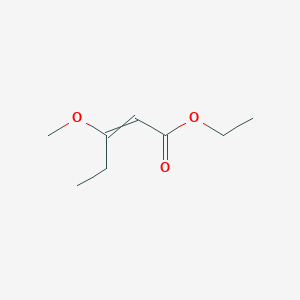

![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
